![molecular formula C23H29N3O4S B2813795 N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,5-dimethylphenyl)ethanediamide CAS No. 896290-53-2](/img/structure/B2813795.png)

N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,5-dimethylphenyl)ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

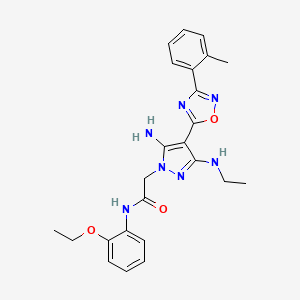

N1-(2,5-dimethylphenyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, often referred to as DMPO , is a synthetic organic compound. It belongs to the class of benzamides and contains a sulfonamide functional group. The compound’s chemical structure comprises an oxalamide moiety linked to a pyrrolidine ring, with two 2,5-dimethylphenyl substituents .

Synthesis Analysis

The synthesis of DMPO involves several steps, including the condensation of appropriate starting materials. Detailed synthetic pathways can be found in the literature. Researchers have explored various methods to achieve efficient and high-yield synthesis. These methods often involve protecting groups, cyclization reactions, and purification steps. The optimization of synthetic routes is crucial for obtaining DMPO in sufficient quantities for further studies .

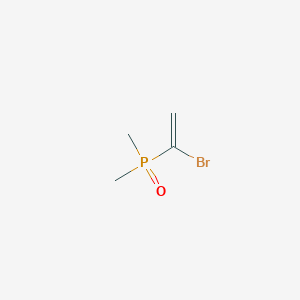

Molecular Structure Analysis

DMPO’s molecular structure consists of a central oxalamide core, flanked by two 2,5-dimethylphenyl groups. The sulfonyl group is attached to the pyrrolidine nitrogen, contributing to the compound’s overall stability and reactivity. The arrangement of atoms and functional groups within DMPO influences its biological activity and interactions with other molecules. Researchers have employed spectroscopic techniques (such as NMR, IR, and X-ray crystallography) to elucidate the precise three-dimensional structure of DMPO .

Chemical Reactions Analysis

DMPO participates in various chemical reactions due to its functional groups. These reactions include hydrolysis, amidation, and nucleophilic substitutions. Researchers have investigated DMPO’s reactivity with different nucleophiles, electrophiles, and oxidizing agents. Understanding its reactivity profile is essential for designing derivatives with improved properties or altered biological activities .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide derivatives, closely related to the compound of interest, have been shown to significantly enhance the efficiency of copper-catalyzed coupling reactions between (hetero)aryl halides and 1-alkynes. This results in the production of internal alkynes with great diversity, indicating the potential of such compounds in facilitating complex organic synthesis and catalysis (Chen et al., 2023).

Polymer Synthesis

Research into fluorinated polyamides containing pyridine and sulfone moieties, synthesized using diamines similar to the structure , has revealed that these polymers exhibit remarkable properties. They are amorphous, readily soluble in organic solvents, demonstrate high glass transition temperatures, and maintain significant thermal stability. Additionally, these polymers can be utilized to create transparent, flexible, and strong films, suggesting their applicability in advanced materials science (Liu et al., 2013).

Optical and Electronic Properties

The synthesis and characterization of tetrathiafulvalene-appended azine derivatives, including compounds structurally related to the target molecule, have provided insight into their optical and electronic properties. These compounds exhibit intramolecular charge transfer bands and are considered valuable for the development of crystalline radical cation salts, indicating their potential use in electronic and optoelectronic applications (Ayadi et al., 2016).

Synthesis of Heterocyclic Compounds

Studies involving the Wittig reaction of compounds similar to the one with N-protected - amino aldehydes have led to the efficient formation of N-protected -amino-, -unsaturated keto sulfones. These are precursors to a variety of aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds, showcasing the versatility of such compounds in synthesizing complex heterocycles (Benetti et al., 2002).

Polymerization Initiators

Tridentate 2,5-bis(N-aryliminomethyl)pyrroles, which share structural features with the compound of interest, have been synthesized and reacted with yttrium complexes to study their potential as initiators of ε-caprolactone polymerization. The ability to control the number of pyrrolyl ligands introduced to an yttrium atom by varying the bulkiness of the ligand highlights the compound's utility in polymer chemistry (Matsuo et al., 2001).

Wirkmechanismus

DMPO’s mechanism of action remains an active area of research. It is known to interact with specific biological targets, potentially modulating cellular processes. Some studies suggest that DMPO may exhibit anti-inflammatory, antioxidant, or antiproliferative effects. Investigating its binding sites, enzymatic inhibition, and downstream signaling pathways is crucial for unraveling its mode of action .

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-(2,5-dimethylphenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S/c1-15-7-9-17(3)20(12-15)25-23(28)22(27)24-14-19-6-5-11-26(19)31(29,30)21-13-16(2)8-10-18(21)4/h7-10,12-13,19H,5-6,11,14H2,1-4H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKXSJFHZNOILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2813712.png)

![1-[(5S,8R,10S,13S)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2813714.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2813717.png)

![3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2813720.png)

![N-[(oxolan-2-yl)methyl]-N'-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2813724.png)

![N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2813734.png)